2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core substituted with a 3,4-dimethoxyphenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide typically involves multiple steps One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate is then subjected to cyclization under acidic conditions to yield the quinoline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is emphasized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced quinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2-position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s quinoline core allows it to intercalate with DNA, disrupting the replication process in cancer cells. Additionally, the carbohydrazide group can form hydrogen bonds with various biomolecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: Similar quinoline derivative with a chlorophenyl group.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy substitutions.
Uniqueness
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide is unique due to its combination of a quinoline core with a carbohydrazide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-11-4-6-15-13(8-11)14(19(23)22-20)10-16(21-15)12-5-7-17(24-2)18(9-12)25-3/h4-10H,20H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOLRWHNPYRBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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